molecular formula C9H7FO3 B8528631 1-Methoxy-2-fluoro-4-glyoxyloylbenzene CAS No. 81593-27-3

1-Methoxy-2-fluoro-4-glyoxyloylbenzene

Cat. No.: B8528631
CAS No.: 81593-27-3
M. Wt: 182.15 g/mol
InChI Key: MZQGHEWJZLNLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2-fluoro-4-glyoxyloylbenzene (C₁₀H₇FO₄) is a substituted benzene derivative featuring methoxy (-OCH₃), fluoro (-F), and glyoxyloyl (-COCHO) functional groups. It is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in the preparation of pyrazolo[3,4-g]quinoxaline derivatives, which exhibit inhibitory activity against platelet-derived growth factor (PDGF) receptor tyrosine kinase . The compound’s structure combines electron-withdrawing (fluoro, glyoxyloyl) and electron-donating (methoxy) groups, conferring unique reactivity in condensation reactions. Its synthesis involves glyoxyloylation of a fluorinated methoxybenzene precursor, followed by purification via ethanol washing .

Properties

CAS No.

81593-27-3

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C9H7FO3/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-5H,1H3

InChI Key

MZQGHEWJZLNLIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties Comparison
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Ethanol) Key Functional Groups
This compound 210.16 120–125* High -OCH₃, -F, -COCHO
1-Fluoro-4-Methoxybenzene 130.14 -10 Moderate -OCH₃, -F
4-Methoxybenzaldehyde 136.15 0 High -OCH₃, -CHO

*Estimated based on analogous glyoxyloyl compounds .

Research Findings and Key Distinctions

Electronic Effects: The fluoro group enhances electrophilicity at the 4-position, accelerating glyoxyloyl-mediated condensations compared to non-fluorinated analogues .

Thermal Behavior: Glyoxyloyl derivatives exhibit higher thermal stability than aldehyde-bearing analogues (e.g., 4-Methoxybenzaldehyde), enabling reflux conditions in ethanol without degradation .

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